molecular formula C9H6ClNS B1441300 3-(5-Chloro-2-thienyl)pyridine CAS No. 859239-16-0

3-(5-Chloro-2-thienyl)pyridine

Cat. No.: B1441300
CAS No.: 859239-16-0
M. Wt: 195.67 g/mol
InChI Key: ICAMVATULJAWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(5-Chloro-2-thienyl)pyridine” is a chemical compound with the molecular formula C9H6ClNS and a molecular weight of 195.67 g/mol . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a thiophene ring via a carbon atom . The thiophene ring contains a sulfur atom, and the pyridine ring contains a nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

  • 3-(5-Chloro-2-thienyl)pyridine is used in the synthesis and characterization of various chemical derivatives. For example, Attaby (1997) explored the synthesis of Thieno[2,3-b]pyridines and related compounds, demonstrating the versatility of this compound in creating a range of chemical structures (Attaby, 1997).

Medicinal Chemistry

  • In the realm of medicinal chemistry, this compound derivatives have been investigated for their potential antimicrobial activities. Bakhite et al. (2002) synthesized new thienopyridines and tested their in vitro antimicrobial properties, highlighting the compound's relevance in pharmaceutical research (Bakhite, Abdel-rahman, Mohamed, & Thabet, 2002).

Halogenation and Derivative Formation

  • The compound is also significant in studies of halogenation and derivative formation. Klemm et al. (1974) researched the direct halogenation of thieno[2,3-b]pyridine, a process vital for creating various derivatives for further chemical and pharmaceutical applications (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Luminescence Studies

  • Kozhevnikov et al. (2009) explored the synthesis of cyclometallated platinum complexes with substituted thienylpyridines, including this compound. This research is crucial for understanding the luminescence properties of these compounds, which have implications in materials science and photophysical research (Kozhevnikov et al., 2009).

Heterocyclic Chemistry

  • The use of this compound in heterocyclic chemistry is notable. Abdelhamid et al. (2008) synthesized Thieno[2,3-b]pyridines from related compounds, showcasing the compound's role in creating diverse heterocyclic structures with potential biological activities (Abdelhamid, Ismail, Abdel-Gawad, Ghorab, & Abdel-Aziem, 2008).

Coordination Compounds

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAMVATULJAWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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